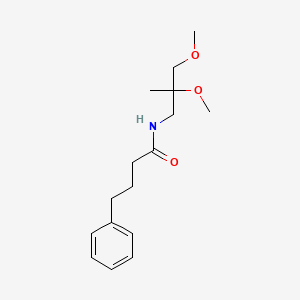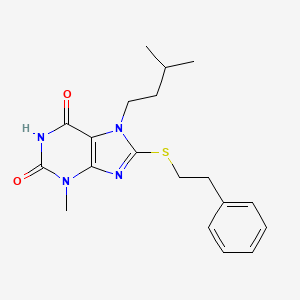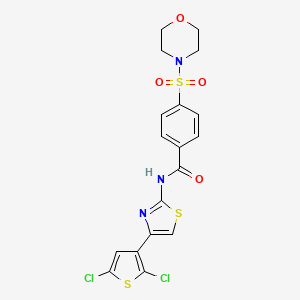![molecular formula C13H17NO3 B2520521 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid CAS No. 1483510-54-8](/img/structure/B2520521.png)
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid" is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and pyrrolidine-containing compounds, which are structurally related to the compound of interest. These papers provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be used to infer potential characteristics of "4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid" .
Synthesis Analysis
The synthesis of related compounds often involves hydrothermal methods, as seen in the preparation of metal-organic frameworks using benzoic acid derivatives . For instance, the intermediate 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid was prepared using the CDI method, followed by conversion to the active acid anhydride and subsequent reaction with o-phenylenediamine . Similarly, the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a pyrrolidine-containing compound, was achieved through asymmetric 1,3-dipolar cycloaddition, reduction, and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of "4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid".
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of benzoic acid derivatives and pyrrolidine compounds . For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester revealed strong dimer formation through hydrogen bonds and specific angular relationships between the pyrrolic ring and substituents . The molecular structure of "4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid" could be similarly analyzed to understand its conformation and intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzoic acid derivatives and pyrrolidine compounds. For instance, the solvatochromic properties of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid indicate the ability of these compounds to undergo color changes in response to different solvents . The reactivity of "4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid" could be explored in the context of such solvent interactions and phase transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers include solvatochromism, phase transformations, and luminescence . For example, the compound 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid forms chains in the crystal through hydrogen bonding, which could influence its solubility and melting point . The properties of "4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid" could be inferred based on these observations, considering its structural similarities to the compounds studied.
科学的研究の応用
Chemical Synthesis and Molecular Design : Research has demonstrated the utility of pyrrolidine and benzoic acid derivatives in the synthesis of complex molecular frameworks. For example, pyrrolidine derivatives are employed in the creation of compounds with potential analgesic and anti-inflammatory properties, showcasing the importance of such structures in medicinal chemistry (Muchowski et al., 1985). Similarly, modifications of the benzoic acid moiety have led to the development of neuraminidase inhibitors, indicating its relevance in antiviral research (Brouillette et al., 1999).
Materials Science and Engineering : The chemical versatility of compounds like 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid extends into materials science, where they contribute to the development of novel materials. For instance, polyaniline doped with benzoic acid derivatives exhibits enhanced electrical conductivity, opening new avenues for the creation of advanced conductive polymers (Amarnath & Palaniappan, 2005). Such materials are pivotal for applications in electronics and energy storage devices.
Pharmacological and Biological Research : The structural components of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid are integral to the discovery and development of new pharmacologically active molecules. For example, derivatives of pyrrolidine and benzoic acid have been explored for their neuroprotective effects and as cognitive enhancers, highlighting the compound's potential impact on drug discovery efforts aimed at treating neurological conditions (Amato et al., 1990).
Environmental and Catalytic Applications : Interestingly, derivatives of benzoic acid have been investigated for their role in environmental microbiology, such as in the biotransformation of aromatic compounds by microbial species. This research sheds light on the environmental fate of complex organic molecules and their potential recycling or degradation pathways (Donnelly & Dagley, 1980).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-9-10-6-7-14(8-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJWJNYCTYSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid | |
CAS RN |
1483510-54-8 |
Source


|
| Record name | 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)




![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)
